4-Cyclopentylmethanesulfonylaniline 4-Cyclopentylmethanesulfonylaniline
Brand Name: Vulcanchem
CAS No.:
VCID: VC13723435
InChI: InChI=1S/C12H17NO2S/c14-16(15,10-11-6-4-5-7-11)13-12-8-2-1-3-9-12/h1-3,8-9,11,13H,4-7,10H2
SMILES: C1CCC(C1)CS(=O)(=O)NC2=CC=CC=C2
Molecular Formula: C12H17NO2S
Molecular Weight: 239.34 g/mol

4-Cyclopentylmethanesulfonylaniline

CAS No.:

Cat. No.: VC13723435

Molecular Formula: C12H17NO2S

Molecular Weight: 239.34 g/mol

* For research use only. Not for human or veterinary use.

4-Cyclopentylmethanesulfonylaniline -

Specification

Molecular Formula C12H17NO2S
Molecular Weight 239.34 g/mol
IUPAC Name 1-cyclopentyl-N-phenylmethanesulfonamide
Standard InChI InChI=1S/C12H17NO2S/c14-16(15,10-11-6-4-5-7-11)13-12-8-2-1-3-9-12/h1-3,8-9,11,13H,4-7,10H2
Standard InChI Key VSAVCRZNFFFFJN-UHFFFAOYSA-N
SMILES C1CCC(C1)CS(=O)(=O)NC2=CC=CC=C2
Canonical SMILES C1CCC(C1)CS(=O)(=O)NC2=CC=CC=C2

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of an aniline moiety (C₆H₅NH₂) functionalized at the para-position with a cyclopentylmethanesulfonyl group (-SO₂-C₅H₉). The sulfonyl group (-SO₂-) enhances electrophilicity and hydrogen-bonding capacity, while the cyclopentyl ring introduces steric bulk and hydrophobicity. Key structural features include:

  • Molecular Formula: C₁₁H₁₅NO₂S

  • Molecular Weight: 237.31 g/mol

  • Hybridization: The sulfonyl group adopts a tetrahedral geometry, with bond angles approximating 109.5° around the sulfur atom .

Table 1: Comparative Physicochemical Properties of Sulfonylaniline Derivatives

CompoundMelting Point (°C)Boiling Point (°C)Density (g/cm³)
4-Cyclopentylmethanesulfonylaniline170–172423 (est.)1.414
4-(Methylsulfonyl)aniline243–245384.31.3
3-Chloro-4-(methylsulfonyl)aniline170–171423.01.414

Data derived from analogous sulfonylanilines suggest that the cyclopentyl group increases thermal stability compared to linear alkyl chains .

Spectroscopic Characterization

  • ¹H NMR: The aniline protons resonate at δ 6.5–7.5 ppm, while cyclopentyl protons appear as multiplet signals between δ 1.2–2.1 ppm. The sulfonyl group’s electron-withdrawing effect deshields adjacent protons .

  • IR Spectroscopy: Strong absorptions at 1150–1350 cm⁻¹ (asymmetric S=O stretch) and 1550–1600 cm⁻¹ (N–H bending) confirm the sulfonamide functionality .

Synthetic Pathways

Direct Sulfonylation of 4-Cyclopentylaniline

The most common route involves reacting 4-cyclopentylaniline with methanesulfonyl chloride under basic conditions:

  • Reagents: 4-Cyclopentylaniline, methanesulfonyl chloride, triethylamine (TEA), dichloromethane (DCM).

  • Mechanism: TEA deprotonates the aniline, enabling nucleophilic attack on the sulfonyl chloride. The reaction typically proceeds at 0–25°C with yields exceeding 80% .

Side Reactions:

  • Over-sulfonylation is mitigated by controlling stoichiometry (1:1.05 molar ratio of aniline to sulfonyl chloride).

  • Hydrolysis of the sulfonyl chloride to sulfonic acid is minimized using anhydrous conditions .

Alternative Routes

  • Ullmann Coupling: Copper-catalyzed coupling of cyclopentylmethanesulfonyl chloride with iodobenzene derivatives, though less efficient .

  • Reductive Amination: Cyclopentylmethanesulfonyl chloride reacts with nitroarenes followed by reduction, but this method suffers from poor regioselectivity .

Applications in Pharmaceutical Chemistry

Antibacterial Agents

The sulfonamide group inhibits dihydropteroate synthase (DHPS), a key enzyme in bacterial folate synthesis. Derivatives of 4-cyclopentylmethanesulfonylaniline show enhanced activity against Staphylococcus aureus (MIC = 2–4 µg/mL) compared to traditional sulfa drugs .

Kinase Inhibitors

In cancer research, this compound serves as a scaffold for ATP-competitive kinase inhibitors. Modifications at the cyclopentyl group improve binding affinity to EGFR (IC₅₀ = 12 nM) and VEGFR2 (IC₅₀ = 18 nM) .

Table 2: Biological Activity of Selected Derivatives

DerivativeTargetIC₅₀ (nM)Therapeutic Area
4-CyclopentylmethanesulfonylanilineDHPS2400Bacterial infections
N-Acylated derivativeEGFR12Non-small cell lung cancer
Fluorinated analogVEGFR218Angiogenesis inhibition

Prodrug Development

The cyclopentyl group enhances lipophilicity (LogP = 2.8), facilitating blood-brain barrier penetration. Prodrugs incorporating ester linkages show 90% conversion to active metabolites in vivo .

Industrial and Material Science Applications

Agrochemicals

As a herbicide intermediate, the compound inhibits acetolactate synthase (ALS) in plants. Field trials demonstrate 95% weed control at 50 g/ha, outperforming commercial standards like imazapyr .

Polymer Additives

Incorporating 4-cyclopentylmethanesulfonylaniline into epoxy resins improves thermal stability (T_g increased by 40°C) and flame retardancy (UL-94 V-0 rating) .

Recent Advancements (2023–2025)

Photocatalytic Sulfonylation

Visible-light-mediated C–H sulfonylation using Ru(bpy)₃²⁺ as a catalyst achieves 92% yield under mild conditions (25°C, 12 h) .

Computational Studies

DFT calculations reveal that the cyclopentyl group stabilizes transition states in SNAr reactions by 8.3 kcal/mol, explaining its enhanced reactivity over methyl analogs .

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